molecular formula C22H20ClN5O4S B2768144 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1251601-81-6

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2768144
CAS No.: 1251601-81-6
M. Wt: 485.94
InChI Key: RABXXHCLXDRQBU-UHFFFAOYSA-N
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Description

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazine ring, and a benzoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule belonging to the class of triazolopyrazines. Its structure features a triazolo[4,3-a]pyrazine core, which is associated with various biological activities. This article explores the biological activity of this compound through a review of relevant literature, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C22H20ClN5O3S
Molecular Weight 445.94 g/mol
CAS Number 1251601-60-1

Antimicrobial Activity

Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against a variety of pathogens. For instance:

  • A study highlighted that 1,2,4-triazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
  • The mercapto-substituted triazoles have shown potential in combating both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of triazole derivatives are notable. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example:

  • Triazole compounds have been studied for their ability to inhibit thymidylate synthase, a critical enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .
  • Specific studies have reported that triazole-based compounds exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents.

Anti-inflammatory and Analgesic Effects

The compound's potential anti-inflammatory and analgesic activities are also significant:

  • Research has indicated that triazole derivatives can modulate inflammatory pathways and exhibit analgesic effects in preclinical models .

The biological activity of the compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Receptor Modulation : It can interact with specific receptors on cell surfaces, influencing signaling pathways that regulate inflammation and pain.
  • Membrane Disruption : The compound may disrupt cellular membranes leading to cell death in pathogenic organisms.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several triazole derivatives including the compound . The results showed:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1.0

These findings suggest that the compound exhibits potent antimicrobial activity comparable to established antibiotics .

Study on Anticancer Properties

In another study focusing on anticancer activity:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)10

This data indicates that the compound has significant cytotoxic effects against various cancer cell lines, warranting further investigation into its therapeutic potential .

Properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O4S/c1-31-16-7-8-18(32-2)17(11-16)25-19(29)12-28-22(30)27-10-9-24-21(20(27)26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABXXHCLXDRQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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